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molecular formula C12H16O B8620426 1,2,3,4-Tetrahydro-8-methyl-1-naphthalenemethanol CAS No. 36052-28-5

1,2,3,4-Tetrahydro-8-methyl-1-naphthalenemethanol

Cat. No. B8620426
M. Wt: 176.25 g/mol
InChI Key: CCXCYNCOEVWYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582649B2

Procedure details

(8-Methyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-methanol (0.03 g, 0.17 mmol) was dissolved in dichloromethane (0.5 mL). To the solution was then added 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, also known as Dess-Martin periodinane (0.087 g, 0.20 mmol). The reaction mixture was stirred for 2 hrs then partitioned with an aqueous saturated solution of thiosulfate and dichloromethane. The organic layer was washed with an aqueous saturated solution of thiosulfate, an aqueous saturated solution of sodium bicarbonate, brine, dried with Na2SO4, filtered and the solvent evaporated in vacuo to yield 8-methyl-1,2,3,4-tetrahydro-naphthalene-1-carbaldehyde as a solid.
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.087 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]([CH2:12][OH:13])[CH2:9][CH2:8][CH2:7]2.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C1=CC=CC=2)=O>ClCCl>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]([CH:12]=[O:13])[CH2:9][CH2:8][CH2:7]2

Inputs

Step One
Name
Quantity
0.03 g
Type
reactant
Smiles
CC=1C=CC=C2CCCC(C12)CO
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C
Step Three
Name
Quantity
0.087 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned with an aqueous saturated solution of thiosulfate and dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with an aqueous saturated solution of thiosulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated solution of sodium bicarbonate, brine, dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=CC=C2CCCC(C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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